(S)-alpha-(3-phenyl-allyl)-proline-HCl
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Description
(S)-alpha-(3-phenyl-allyl)-proline-HCl is a chiral molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as S-Phenyl-3-aminocrotonic acid or S-PAC, and it is a proline derivative that contains a phenyl group attached to its 3-carbon atom.
Scientific Research Applications
Enzymatic Inhibition
Research has identified peptide analogs related to "(S)-alpha-(3-phenyl-allyl)-proline-HCl" as potent competitive inhibitors of rabbit lung angiotensin-converting enzyme (ACE). These inhibitors exhibit high affinity for ACE, with dissociation constants indicating strong binding, which is crucial for understanding the enzyme's inhibition mechanism and developing therapeutic agents for conditions like hypertension (Bull et al., 1985).
Asymmetric Synthesis
The compound and its derivatives have been utilized in the asymmetric synthesis of α-allyl-α-aryl α-amino acids, showcasing a novel method for creating complex amino acid structures. This synthetic approach, involving tandem alkylation/π-allylation, offers a pathway to generating enantioenriched α-substituted proline and other valuable α-amino acid structures, which are significant in medicinal chemistry and drug design (Curto et al., 2014).
Molecular Interactions and Stability
Studies have also focused on the conformational preferences of alpha-substituted proline analogues, providing insights into how substituents at the alpha position influence the molecule's conformational stability and interactions. Understanding these aspects is critical for designing peptides and proteins with desired structural properties (Flores-Ortega et al., 2008).
properties
IUPAC Name |
(2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMLNWVESDERN-RMTAFBMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(3-phenyl-allyl)-proline-HCl |
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